REACTION_CXSMILES
|
Br[C:2]1[NH:16][C:15]2[C:17]3[C:3]=1[CH2:4][C@@H:5]1[C@@H:10]([C:11]=3[CH:12]=[CH:13][CH:14]=2)[CH2:9][C@H:8]([NH:18][C:19](=[O:25])[N:20]([CH2:23][CH3:24])[CH2:21][CH3:22])[CH2:7][N:6]1[CH3:26].[O:27]1[CH2:32][CH2:31][CH2:30][CH2:29][CH:28]1[O:33][CH2:34][C:35]#[CH:36]>>[CH3:26][N:6]1[C@H:5]2[C:10]([C:11]3[CH:12]=[CH:13][CH:14]=[C:15]4[C:17]=3[C:3]([CH2:4]2)=[C:2]([C:36]#[C:35][CH2:34][O:33][CH:28]2[CH2:29][CH2:30][CH2:31][CH2:32][O:27]2)[NH:16]4)=[CH:9][C@H:8]([NH:18][C:19](=[O:25])[N:20]([CH2:21][CH3:22])[CH2:23][CH3:24])[CH2:7]1.[OH:27][C:17]([CH3:15])([CH3:11])[C:3]#[CH:2]
|
Name
|
3-(2-bromo-6-methyl-8α-ergolinyl)-1,1-diethylurea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C[C@H]3N(C[C@H](C[C@@H]3C=3C=CC=C(N1)C32)NC(N(CC)CC)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCC#C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C[C@H](C=C2C=3C=CC=C4NC(=C(C[C@@H]12)C34)C#CCOC3OCCCC3)NC(N(CC)CC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
OC(C#C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |